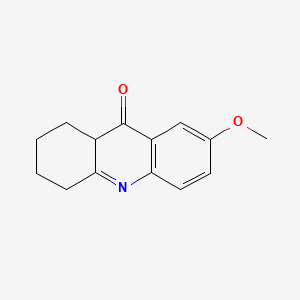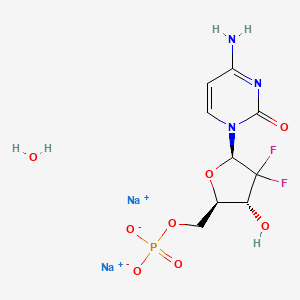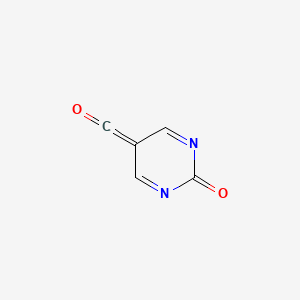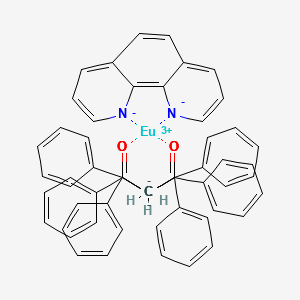
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a light-emitting metal complex known for its luminescent properties. This compound is often used in various scientific and industrial applications due to its ability to emit red light when excited by ultraviolet radiation . The europium ion at the core of the complex is coordinated by three dibenzoylmethane ligands and one phenanthroline ligand, which together create a stable and highly luminescent structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(dibenzoylmethane)mono(phenanthroline)europium (III) typically involves the reaction of europium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion . The general reaction can be represented as follows:
[ \text{EuCl}_3 + 3 \text{dibenzoylmethane} + \text{phenanthroline} \rightarrow \text{tris(dibenzoylmethane)mono(phenanthroline)europium (III)} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) primarily undergoes photophysical reactions due to its luminescent properties. It can also participate in coordination chemistry reactions where the ligands can be substituted with other coordinating molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include solvents like ethanol or acetonitrile, which facilitate the dissolution and interaction of the reactants. The reactions are often carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from reactions involving tris(dibenzoylmethane)mono(phenanthroline)europium (III) are typically other luminescent complexes or materials with enhanced photophysical properties .
科学研究应用
Chemistry
In chemistry, this compound is used as a luminescent probe for studying various chemical processes. Its strong red emission makes it ideal for applications in fluorescence spectroscopy and imaging .
Biology
In biological research, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used as a fluorescent marker for imaging biological tissues and cells. Its ability to emit light under UV excitation allows researchers to track and visualize biological processes in real-time .
Medicine
In medicine, this compound is explored for its potential use in diagnostic imaging and as a component in photodynamic therapy. Its luminescent properties can help in the detection and treatment of certain medical conditions .
Industry
Industrially, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit red light makes it a valuable component in display technologies .
作用机制
The luminescent properties of tris(dibenzoylmethane)mono(phenanthroline)europium (III) are primarily due to the europium ion at its core. When excited by ultraviolet light, the europium ion undergoes electronic transitions that result in the emission of red light. The ligands surrounding the europium ion help stabilize the excited state and enhance the emission intensity .
相似化合物的比较
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline): Similar in structure but with an amino group on the phenanthroline ligand.
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Another variant with different substituents on the phenanthroline ligand.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is unique due to its specific ligand combination, which provides optimal stability and luminescence. The combination of dibenzoylmethane and phenanthroline ligands creates a highly efficient luminescent complex that is widely used in various applications .
属性
分子式 |
C57H41EuN2O6-2 |
|---|---|
分子量 |
1001.9 g/mol |
IUPAC 名称 |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;-2;+3 |
InChI 键 |
FCYUSACPEBVQDN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


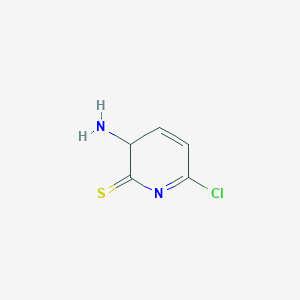

![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
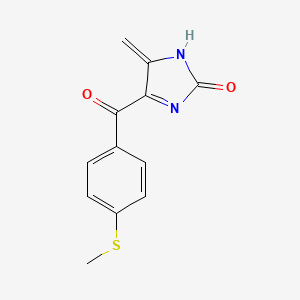
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
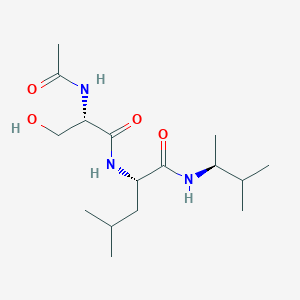
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
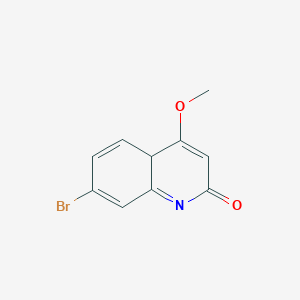
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)
